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Compound of Interest

Compound Name: Sirtratumab

Cat. No.: B15599610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of sirtratumab vedotin (M2541/ASG-15ME) with

other therapeutic alternatives for platinum-resistant urothelial carcinoma. The following sections

present a comprehensive overview of its performance, supported by experimental data, to

inform research and drug development in this challenging therapeutic area.

Overview of Sirtratumab Vedotin
Sirtratumab vedotin is an investigational antibody-drug conjugate (ADC) that targets the SLIT

and NTRK-like family member 6 (SLITRK6), a transmembrane protein with limited expression

in normal tissues but high expression in urothelial carcinoma.[1][2] The ADC consists of a

humanized IgG2 monoclonal antibody against SLITRK6, a protease-cleavable

maleimidocaproyl-valyl-citrullinyl-p-aminobenzyloxycarbonyl (mc-val-cit-PABC) linker, and the

microtubule-disrupting agent monomethyl auristatin E (MMAE) as the cytotoxic payload.[2][3]

Upon binding to SLITRK6 on tumor cells, sirtratumab vedotin is internalized, and MMAE is

released, leading to cell cycle arrest and apoptosis.[1]

Comparative Efficacy in Platinum-Resistant
Urothelial Carcinoma
The efficacy of sirtratumab vedotin has been evaluated in a Phase I clinical trial

(NCT01963052) involving patients with metastatic urothelial carcinoma who had failed at least
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one prior chemotherapy regimen.[1][4] The data below compares its performance with other

approved therapies in a similar patient population.
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Comparative Safety Profile
The safety profile of sirtratumab vedotin is summarized below in comparison to other agents.

The data reflects treatment-emergent adverse events (TEAEs) observed in their respective

clinical trials.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31050707/
https://pubmed.ncbi.nlm.nih.gov/36494006/
https://www.benchchem.com/product/b15599610?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Trial

Common
Treatment-Related
Adverse Events
(Any Grade)

Key Grade ≥3
Treatment-Related
Adverse Events

Sirtratumab Vedotin NCT01963052

Fatigue (54.8%),

Nausea (37.6%),

Decreased appetite

(35.5%)[1]

Dose-limiting toxicities

included neutropenia.

Peripheral neuropathy

and ocular toxicities

occurred at doses

≥0.75 mg/kg.[1]

Enfortumab Vedotin EV-201 (Cohort 1)

Fatigue (50%),

Peripheral neuropathy

(50%), Alopecia

(49%), Rash (48%),

Decreased appetite

(44%), Dysgeusia

(40%)[11]

No single Grade ≥3

event occurred in

≥10% of patients.[11]

Sacituzumab

Govitecan

TROPHY-U-01

(Cohort 1)

Neutropenia, Anemia,

Febrile neutropenia,

Diarrhea[6]

Neutropenia (35%),

Anemia (14%), Febrile

neutropenia (10%),

Diarrhea (10%)[6]

Pembrolizumab KEYNOTE-045

Fatigue (38%),

Musculoskeletal pain

(32%), Pruritus (23%),

Decreased appetite

(21%), Nausea (21%),

Rash (20%)[12]

Pneumonitis (1.9%

resulted in

discontinuation)[12]

Signaling Pathway and Experimental Workflow
Mechanism of Action of Sirtratumab Vedotin
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Mechanism of Action of Sirtratumab Vedotin

Sirtratumab Vedotin
(Antibody-Drug Conjugate) Binding to SLITRK6 SLITRK6-Expressing

Tumor Cell InternalizationEndocytosis Lysosome Linker Cleavage MMAE Release Microtubule Disruption Cell Cycle Arrest
& Apoptosis

Click to download full resolution via product page

Caption: Mechanism of action of sirtratumab vedotin.

Experimental Workflow of a Phase I Dose-Escalation
Trial
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Phase I Dose-Escalation and Expansion Trial Workflow
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Caption: Workflow of a typical Phase I dose-escalation trial.

Experimental Protocols
Sirtratumab Vedotin (NCT01963052) Phase I Trial
Protocol
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Study Design: This was a multicenter, single-arm, phase I dose-escalation and expansion

trial.[1]

Patient Population: Patients with histologically confirmed metastatic urothelial carcinoma

who had failed at least one prior chemotherapy regimen for metastatic disease were eligible.

[4] The trial also included patients with prior checkpoint inhibitor (CPI) therapy.[1]

Dose Escalation: Sirtratumab vedotin was administered intravenously at six dose levels:

0.10, 0.25, 0.50, 0.75, 1.00, and 1.25 mg/kg.[1][13] A continual reassessment method was

used to determine dose-limiting toxicities (DLTs) and the recommended phase II dose

(RP2D).[1]

Treatment Schedule: The drug was administered once weekly for 3 weeks of every 4-week

cycle.[4]

Primary Objectives: To evaluate the safety and pharmacokinetics of sirtratumab vedotin.[1]

Secondary Objectives: To assess the anti-tumor activity (best overall response).[1]

Enfortumab Vedotin (EV-201) Trial Protocol
Study Design: A global, phase II, single-arm study.[5][11]

Patient Population: Patients with locally advanced or metastatic urothelial carcinoma who

were previously treated with platinum chemotherapy and an anti-PD-1/L1 therapy.[5][11]

Treatment: Enfortumab vedotin was administered at a dose of 1.25 mg/kg intravenously on

days 1, 8, and 15 of every 28-day cycle.[5][11]

Primary Endpoint: Objective response rate (ORR) per RECIST v1.1, assessed by blinded

independent central review.[5][11]

Sacituzumab Govitecan (TROPHY-U-01) Trial Protocol
Study Design: A multicohort, global, open-label, phase II study.[6]

Patient Population (Cohort 1): Patients with unresectable locally advanced or metastatic

urothelial carcinoma with disease progression after platinum-based chemotherapy and
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checkpoint inhibitors.[6]

Treatment: Sacituzumab govitecan was administered at a dose of 10 mg/kg on days 1 and 8

of 21-day cycles.[6]

Primary Objective: ORR evaluated by RECIST v1.1 via central review.[6]

Pembrolizumab (KEYNOTE-045) Trial Protocol
Study Design: A randomized, open-label, phase III trial.[9]

Patient Population: Patients with locally advanced or metastatic urothelial carcinoma that

progressed on or after platinum-containing chemotherapy.[14]

Treatment Arms:

Pembrolizumab 200 mg every 3 weeks.[9]

Investigator's choice of chemotherapy (paclitaxel, docetaxel, or vinflunine).[9]

Primary Endpoints: Overall survival (OS) and progression-free survival (PFS).[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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